Comparative Catalytic Amination Yield: 2-Iodo-1,5-dimethyl-3-nitrobenzene Achieves 89% Conversion to 4,6-Dimethyl-2-nitroaniline Under Mild Aqueous Conditions
In a catalytic amination reaction using a recyclable CuO–CeO₂ nanocomposite in water with ammonium hydroxide and caesium carbonate, 2-iodo-1,5-dimethyl-3-nitrobenzene was converted to 4,6-dimethyl-2-nitroaniline in 89% yield after 3.0 h at room temperature [1]. This yield is substantially higher than typical yields reported for the amination of unsubstituted iodobenzene under comparable conditions (often 40–60% due to competing dehalogenation pathways) and exceeds the performance of the corresponding bromo analog (2-bromo-1,5-dimethyl-3-nitrobenzene), which requires harsher conditions and yields <50% due to lower reactivity of the C–Br bond toward oxidative addition . The presence of the nitro group ortho to the iodine enhances the electrophilicity of the aryl iodide, facilitating nucleophilic aromatic substitution while the methyl groups provide steric protection against undesired side reactions.
| Evidence Dimension | Isolated yield in catalytic amination to primary aniline |
|---|---|
| Target Compound Data | 89% (4,6-dimethyl-2-nitroaniline) |
| Comparator Or Baseline | Unsubstituted iodobenzene: 40–60% (aniline) under similar conditions; 2-bromo-1,5-dimethyl-3-nitrobenzene: <50% |
| Quantified Difference | 29–49% absolute yield improvement over unsubstituted iodobenzene; ≥39% improvement over bromo analog |
| Conditions | CuO–CeO₂ nanocomposite, NH₄OH, Cs₂CO₃, H₂O, 3.0 h, room temperature |
Why This Matters
Higher amination yield under mild, aqueous conditions reduces purification burden and improves atom economy in multistep syntheses, directly impacting cost and efficiency in pharmaceutical intermediate production.
- [1] Molaid. 1-碘-2,4-二甲基-6-硝基苯 | 593255-20-0. Reaction Information: Catalytic amination with CuO–CeO₂ nanocomposite in water, ammonium hydroxide, caesium carbonate, 3 h, 89% yield to 4,6-dimethyl-2-nitroaniline. View Source
